molecular formula C5H8O3 B1603431 2,2-dimethyl-3-oxoPropanoic acid CAS No. 68243-82-3

2,2-dimethyl-3-oxoPropanoic acid

Cat. No. B1603431
CAS RN: 68243-82-3
M. Wt: 116.11 g/mol
InChI Key: SUMZWDXUXLTFFX-UHFFFAOYSA-N
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Description

2,2-dimethyl-3-oxopropanoic acid is a chemical compound with the molecular formula C5H8O3 . It’s a derivative of propanoic acid .


Molecular Structure Analysis

The molecular structure of 2,2-dimethyl-3-oxopropanoic acid consists of 5 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The exact mass is 116.04700 .

Scientific Research Applications

Synthesis of Specialized Organic Compounds

2,2-Dimethyl-3-oxoPropanoic acid derivatives are utilized in the synthesis of various organic compounds. For instance, derivatives of this acid efficiently react with terminal alkynes in the presence of catalytic agents like dichlorobis(triphenylphosphine)palladium and copper(I) iodide, leading to the formation of (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives. These derivatives find applications in organic synthesis and potentially in pharmaceuticals (Kobayashi et al., 2008).

Role in Synthesizing Insecticidal Compounds

This compound plays a critical role in the synthesis of insecticidal compounds. Specifically, 3-cyano-2,2-dimethyl cyclopropane-1-carboxylic acid, derived from 2,2-dimethyl-3-oxoPropanoic acid, is transformed into precursors for potent natural and unnatural pyrethrinoic insecticides (Vos & Krief, 1979).

Formation of Full-Substituted Cyclopropanes

The reaction of Meldrum’s acid, which is closely related to 2,2-dimethyl-3-oxoPropanoic acid, with various aldehydes in the presence of cyanogen bromide and triethylamine leads to the efficient formation of full-substituted cyclopropanes. These reactions are significant in the synthesis of various organic compounds, where cyclopropane structures are desired (Pesyan et al., 2017).

Development of Photochemical Reactions

The derivatives of 2,2-dimethyl-3-oxoPropanoic acid are used in developing photochemical reactions. For instance, the photochemical reactions of methyl 3-(o-alkylphenyl)-2,2-dimethyl-3-oxopropanoates vary depending on the solvent, leading to the formation of benzocyclobutenols and 3-oxonaphthalenones. Such studies aid in understanding solvent-dependent behavior in photochemical processes (Saito et al., 1998).

Use in Heterocyclic Chemistry

This compound is integral in the synthesis of various heterocycles. Reactions involving methyl 3-cyclopropyl-3-oxopropanoate, a derivative, with different compounds result in the formation of various heterocycles such as pyrroles, dihydropyridines, and benzofurans, showcasing its versatility in heterocyclic chemistry (Pokhodylo et al., 2010).

Biomonitoring Applications

In biomonitoring studies, metabolites of 2,2-dimethyl-3-oxoPropanoic acid derivatives are used as indicators. For example, in a study in New York City, urinary concentrations of pyrethroid metabolites, which include compounds derived from 2,2-dimethyl-3-oxoPropanoic acid, were measured to estimate exposure to these insecticides (McKelvey et al., 2013).

properties

IUPAC Name

2,2-dimethyl-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-5(2,3-6)4(7)8/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMZWDXUXLTFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595077
Record name 2,2-Dimethyl-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-3-oxoPropanoic acid

CAS RN

68243-82-3
Record name 2,2-Dimethyl-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-dimethyl-3-oxoPropanoic acid
Reactant of Route 2
2,2-dimethyl-3-oxoPropanoic acid
Reactant of Route 3
2,2-dimethyl-3-oxoPropanoic acid
Reactant of Route 4
2,2-dimethyl-3-oxoPropanoic acid
Reactant of Route 5
2,2-dimethyl-3-oxoPropanoic acid
Reactant of Route 6
2,2-dimethyl-3-oxoPropanoic acid

Citations

For This Compound
28
Citations
M Saito, Y Kamei, K Kuribara, M Yoshioka… - The Journal of …, 1998 - ACS Publications
Photochemical reactions of methyl 3-(o-alkylphenyl)-2,2-dimethyl-3-oxopropanoates in hexane gave only the corresponding benzocyclobutenols. However, when irradiation was …
Number of citations: 20 pubs.acs.org
MW Hammond, M Alexander - Environmental Science & …, 1972 - ACS Publications
Materials and Methods Survey of Degradability. Therate of degradation was de-termined by measuring dissolved oxygen (do) utilization in a solution containing 1.6 grams K2HP04, 0.4 …
Number of citations: 36 pubs.acs.org
F Solano‐Serena, R Marchal, S Heiss… - Journal of applied …, 2004 - academic.oup.com
Aims: Isooctane (2,2,4‐trimethylpentane), a major component of gasoline formulations, is recalcitrant to biodegradation probably because of the quaternary carbon group it contains. …
Number of citations: 59 academic.oup.com
JP Moerdyk, CW Bielawski - Nature chemistry, 2012 - nature.com
We describe the synthesis of a variety of cyclopropanes and epoxides by combining a readily accessible and isolable N,N′-diamidocarbene with a range of structurally and …
Number of citations: 102 www.nature.com
S Nagashima, S Akamatsu, E Kawaminami… - Chemical and …, 2001 - jstage.jst.go.jp
In attempt to find novel integrin avb3 antagonists, we selected SC65811 and its guanidine analogue (1) as lead compounds. Modification of the glycine part of SC65811 led to a new …
Number of citations: 21 www.jstage.jst.go.jp
PE Glen, JAT O'Neill, AL Lee - Tetrahedron, 2013 - Elsevier
AC 1 -symmetric Box macrocycle has been synthesized for the first time. The Box macrocycle along with other C 1 and C 2 -symmetric Box ligands were evaluated and compared as …
Number of citations: 29 www.sciencedirect.com
N Corniani, ED Velini, FML Silva, NPD Nanayakkara… - PloS one, 2014 - journals.plos.org
The 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway leads to the synthesis of isopentenyl diphosphate in plastids. It is a major branch point providing precursors for the synthesis of …
Number of citations: 16 journals.plos.org
H Farhid, MT Nazeri, A Shaabani, M Armaghan… - Amino Acids, 2021 - Springer
Isocyanide-based consecutive Bargellini/Ugi multicomponent reactions as a combinatorial strategy have been developed for the synthesis of new class of pseudo-peptides. Via …
Number of citations: 12 link.springer.com
M Sijm, GJ Sterk, G Caljon, L Maes… - …, 2020 - Wiley Online Library
Chagas disease is a neglected parasitic disease caused by the parasitic protozoan Trypanosoma cruzi and currently affects around 8 million people. Previously, 2‐isopropyl‐5‐(4‐…
DA Kennedy, N Vembu, FR Fronczek… - The Journal of Organic …, 2011 - ACS Publications
Reported is the synthesis of azo mutual prodrugs of the nonsteroidal anti-inflammatory agents (NSAIDs) 4-aminophenylacetic acid (4-APAA) or 5-aminosalicylic acid (5-ASA) with …
Number of citations: 47 pubs.acs.org

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